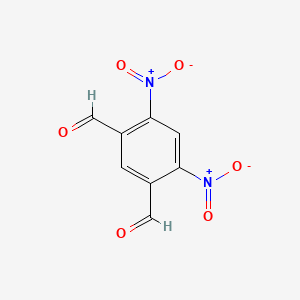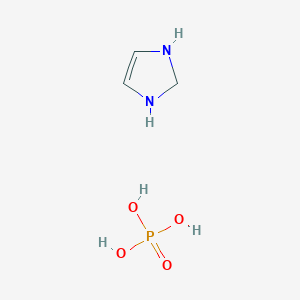
3-(Hexadecylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecylamino)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hexadecylamino group attached to the third carbon of a propan-1-ol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylamino)propan-1-ol typically involves the reaction of hexadecylamine with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where hexadecylamine reacts with 3-chloropropan-1-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Hexadecylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-(Hexadecylamino)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amino group can participate in ionic interactions. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
3-(Octadecylamino)propan-1-ol: Similar structure with an octadecyl group instead of a hexadecyl group.
3-(Dodecylamino)propan-1-ol: Contains a dodecyl group instead of a hexadecyl group.
3-(Tetradecylamino)propan-1-ol: Features a tetradecyl group instead of a hexadecyl group.
Uniqueness
3-(Hexadecylamino)propan-1-ol is unique due to its specific chain length, which can influence its physical and chemical properties. The hexadecyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in surfactant and emulsifier formulations.
Properties
CAS No. |
72648-60-3 |
|---|---|
Molecular Formula |
C19H41NO |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
3-(hexadecylamino)propan-1-ol |
InChI |
InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21/h20-21H,2-19H2,1H3 |
InChI Key |
MNUDVSZRVYIBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


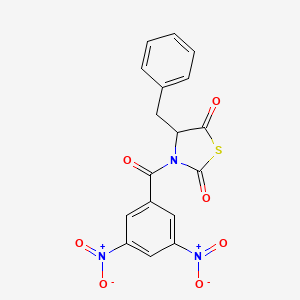

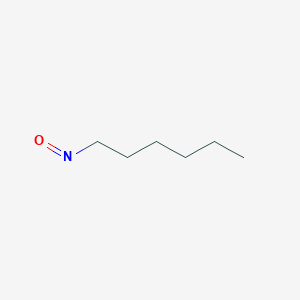
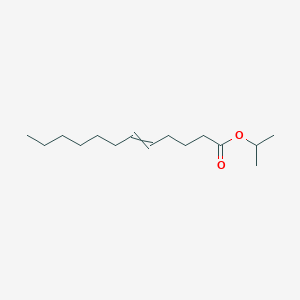

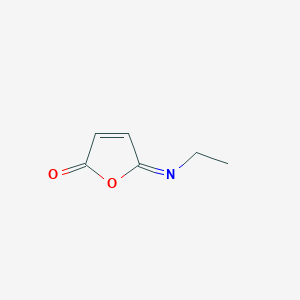
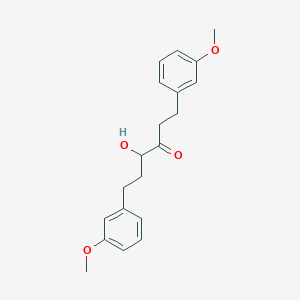


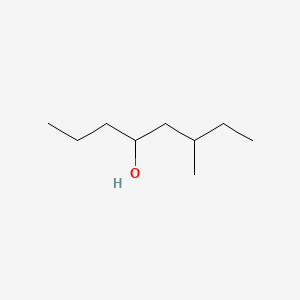
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)

